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Abstract
Choline fluoride, a quaternary ammonium salt, has garnered significant interest primarily as a

component in the formation of deep eutectic solvents (DESs). This technical guide provides a

comprehensive overview of the current state of knowledge regarding the thermodynamic

properties of choline fluoride. A thorough review of the existing scientific literature reveals a

notable scarcity of experimentally determined core thermodynamic data—namely the standard

enthalpy of formation, standard molar entropy, and Gibbs free energy of formation—for pure

choline fluoride. Consequently, this document focuses on the qualitative thermodynamic

characteristics of choline fluoride and the extensive quantitative data available for its

mixtures, particularly in deep eutectic systems. Furthermore, this guide outlines the general

experimental and computational methodologies relevant to the determination of these

properties, providing a framework for future research.

Introduction
Choline fluoride [(CH₃)₃NCH₂CH₂OH]⁺F⁻ is a salt composed of the essential nutrient choline

and the fluoride anion. While the thermodynamic properties of many simple salts are well-

documented, choline fluoride remains an exception. Its high hygroscopicity and the strong

hydrogen bonding capabilities of the fluoride ion contribute to its unique behavior, which is most

prominently studied in the context of Deep Eutectic Solvents (DESs). DESs are mixtures of a

hydrogen bond acceptor (HBA), such as choline fluoride, and a hydrogen bond donor (HBD)
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that exhibit a significant melting point depression. This guide consolidates the available

thermodynamic and physicochemical information for choline fluoride, with a necessary

emphasis on its behavior within these solvent systems.

Thermodynamic Properties of Pure Choline
Fluoride: A Data Gap
Despite extensive literature searches, no peer-reviewed publications containing experimentally

determined values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°),

or Gibbs free energy of formation (ΔGf°) of pure solid choline fluoride were identified. This

represents a significant gap in the thermochemical data for this compound.

Qualitative Thermodynamic Observations
While quantitative data is lacking, some qualitative thermodynamic information has been

reported:

Heat of Solution: The dissolution of choline fluoride in water is an exothermic process,

releasing heat into the surroundings.[1][2] This is in contrast to choline chloride, which

exhibits an endothermic dissolution.[2] This property suggests strong, energetically favorable

interactions between the choline and fluoride ions and water molecules.

Hydrogen Bonding: The small size and high electronegativity of the fluoride anion make it a

potent hydrogen bond acceptor. This leads to strong hydrogen bonding interactions within

choline fluoride-based systems, significantly influencing their physical and chemical

properties.[1]

Thermodynamic and Physicochemical Properties of
Choline Fluoride-Based Deep Eutectic Solvents
The majority of thermodynamic research involving choline fluoride has been conducted on its

mixtures, particularly the deep eutectic solvent formed with ethylene glycol, commonly referred

to as "EthalineF".
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Physicochemical Properties of EthalineF (Choline
Fluoride:Ethylene Glycol 1:2 molar ratio)
The following table summarizes key physicochemical properties that have been experimentally

determined for EthalineF. These properties are crucial for understanding the behavior and

potential applications of this solvent system.
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Property Value/Trend Reference(s)

Appearance
Homogeneous, colorless liquid

at room temperature.
[3]

Density

Decreases with increasing

temperature. The density of

EthalineF is lower than that of

Ethaline (choline

chloride:ethylene glycol) due to

the lower molecular weight of

fluorine compared to chlorine.

[4]

Viscosity
Decreases with increasing

temperature.
[3]

Ionic Conductivity

Ranges from 2.5 to 4.2 mS/cm

in DES formulations.[2] The

conductivity of EthalineF is

generally lower than that of

Ethaline, which is attributed to

the formation of tight-binding

choline-fluoride ion pairs,

leading to a larger

solvodynamic radius.[3]

[2][3]

Water Content

As a hygroscopic material,

water content is an important

parameter. Dried EthalineF has

been reported with a water

content of approximately 500

ppm, as determined by Karl

Fischer titration.

[5]

Thermodynamic Properties of Aqueous Mixtures of
EthalineF
Studies on the hydration properties of EthalineF have yielded data on the excess

thermodynamic properties of its aqueous mixtures. These properties provide insight into the
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non-ideal behavior of the mixtures and the nature of the intermolecular interactions.

Property Observation Reference(s)

Excess Molar Volume (VE)

Negative values are observed

across all mole fractions when

mixed with water, indicating

stronger solvation interactions

and more efficient packing

between the mixture

components (EthalineF and

water) than within the pure

components themselves.[4][6]

[4][6]

Viscosity Deviation (Δη)

Negative deviations from ideal

behavior are observed,

suggesting a disruption of the

hydrogen bonding network of

the DES upon the addition of

water, leading to enhanced

mobility of the ions.[4][6]

[4][6]

Excess Molar Gibbs Energies,

Enthalpies, and Entropies of

Activation

These have been calculated

for choline halide-based DESs,

providing further insight into

the thermodynamics of mixing

and activation processes in

these systems.[7] For instance,

the ion-pair formation process

in some choline-based

electrolytes has been found to

be exergonic and endothermic.

[7]

Experimental and Computational Methodologies
Synthesis of Choline Fluoride
A common laboratory synthesis of choline fluoride involves the reaction of choline chloride

with a fluoride source. One reported method involves the following steps:
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Reaction of choline chloride with a fluoride salt (e.g., sodium or potassium fluoride).

Alternatively, adding an aqueous hydrofluoric acid solution to a wet choline fluoride
solution.[5]

Removal of water under vacuum at an elevated temperature (e.g., 50 °C for 72 hours) to

obtain the final product.[5]

Preparation of Choline Fluoride-Based Deep Eutectic
Solvents
The preparation of EthalineF typically involves:

Mixing choline fluoride and ethylene glycol in a specific molar ratio, commonly 1:2.[3]

The mixture is then heated (e.g., to 50 °C) and stirred under vacuum for an extended period

(e.g., 72 hours) until a homogeneous liquid is formed and water is removed.[5]

Experimental Determination of Thermodynamic
Properties (General Protocols)
While no specific protocols for choline fluoride have been published, the following are

standard techniques used for determining the core thermodynamic properties of organic salts.

This technique is used to measure the heat of combustion of a substance at constant volume.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen

environment within a sealed container (the "bomb"). The heat released by the combustion

reaction is absorbed by the surrounding water bath, and the temperature change is precisely

measured.

General Procedure:

A pellet of the sample (typically around 1 gram) is weighed and placed in the bomb.[2][8]

A fuse wire is connected to electrodes, touching the sample.[2][8]

The bomb is sealed and pressurized with oxygen (typically to 25-30 atm).[2][8]
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The bomb is submerged in a known quantity of water in the calorimeter.

The sample is ignited, and the temperature of the water is recorded over time until a

maximum is reached and it begins to cool.[2]

The heat capacity of the calorimeter system is determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid.

From the heat of combustion, the standard enthalpy of formation can be calculated using

Hess's Law.

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at

a constant temperature.

Principle: The difference in the amount of heat required to increase the temperature of a

sample and a reference is measured as a function of temperature.

General Procedure for an Organic Salt:

A small, accurately weighed sample (typically 5-15 mg) is placed in a sample pan (e.g.,

aluminum).[9]

The pan is sealed (crimped) if the sample is volatile or may decompose.[9]

The sample and an empty reference pan are placed in the DSC cell.[10]

The cell is subjected to a controlled temperature program (e.g., heating at a constant rate

of 10 °C/min) under a purge gas (e.g., nitrogen).[9][10]

The heat flow is recorded, and the enthalpy of transitions (e.g., melting, solid-solid

transitions) is determined by integrating the area of the corresponding peaks in the DSC

thermogram.[9]

This method measures the heat change when a substance dissolves in a solvent.

Principle: A known amount of solute is dissolved in a known amount of solvent in a

calorimeter (often a "coffee-cup" calorimeter for simple experiments), and the temperature

change is measured.
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General Procedure:

A known volume of the solvent (e.g., water) is placed in the calorimeter, and its initial

temperature is recorded.[11]

A known mass of the solute (e.g., choline fluoride) is added to the solvent.[11]

The mixture is stirred, and the temperature is monitored until it reaches a stable final

value.[11]

The heat absorbed or released by the solution is calculated from the temperature change,

the mass of the solution, and the specific heat capacity of the solution (often approximated

as that of the pure solvent).[11]

Computational Chemistry Approaches
In the absence of experimental data, quantum chemical calculations provide a powerful tool for

predicting the thermodynamic properties of molecules.

Density Functional Theory (DFT): This is a widely used method for calculating the electronic

structure of molecules. From the calculated electronic energy, thermodynamic properties

such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.

[12] DFT has been applied to study the interactions and thermodynamics of choline chloride-

based DESs, providing insights that are likely applicable to choline fluoride systems as

well.[13][14][15][16]

High-Accuracy Ab Initio Methods: Methods like G3 (Gaussian-3) theory and CBS-QB3

(Complete Basis Set-QB3) are composite methods designed to achieve high accuracy in

calculating thermochemical data. These methods could be employed to predict the standard

enthalpy of formation of choline fluoride with reasonable confidence.

Logical Relationships in Thermodynamic Property
Determination
Since no specific signaling pathways involving the simple salt choline fluoride are known, the

following diagram illustrates the logical workflow and relationships between the core

thermodynamic properties and their experimental or computational determination.
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Caption: Workflow for determining core thermodynamic properties.

Conclusion and Future Outlook
This technical guide highlights a critical deficiency in the available thermochemical data for

pure choline fluoride. While its role as a hydrogen bond acceptor in deep eutectic solvents is

increasingly well-characterized, the fundamental thermodynamic properties of the pure salt

remain undetermined. The exothermic nature of its dissolution in water and the extensive data

on its DESs suggest a rich and complex thermodynamic behavior worthy of further

investigation.
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Future research should prioritize the experimental determination of the standard enthalpy of

formation of choline fluoride via bomb calorimetry. Concurrently, high-accuracy computational

studies would provide valuable theoretical benchmarks. A complete thermodynamic profile of

pure choline fluoride will not only fill a fundamental data gap but also enable more accurate

modeling and prediction of the behavior of its technologically important deep eutectic solvent

systems, thereby supporting their rational design for various applications, including in materials

science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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